2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. The preparation methods often include the following steps:
Formation of the Hydrazone: The initial step involves the reaction of isonicotinic acid hydrazide with an appropriate aldehyde or ketone to form the hydrazone derivative.
Esterification: The hydrazone derivative is then subjected to esterification with 4-methylbenzoic acid under acidic conditions to yield the final product.
Chemical Reactions Analysis
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-ISONICOTINOYLCARBOHYDRAZONOYL)-2-METHOXYPHENYL 4-METHYLBENZOATE can be compared with similar compounds such as:
4-BROMO-2-(2-ISONICOTINOYLCARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: This compound has a bromine atom instead of a methoxy group, which may alter its chemical reactivity and biological activity.
ETHYL 4-(2-HYDROXYBENZYLAMINO)BENZOATE: This compound has a different functional group, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O4 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C22H19N3O4/c1-15-3-6-18(7-4-15)22(27)29-19-8-5-16(13-20(19)28-2)14-24-25-21(26)17-9-11-23-12-10-17/h3-14H,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
IXOIAYCHSZLHGK-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC |
Origin of Product |
United States |
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